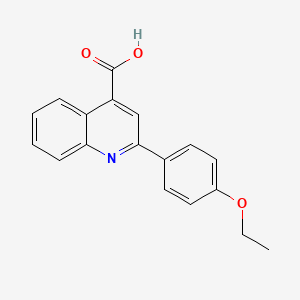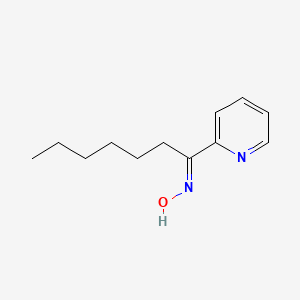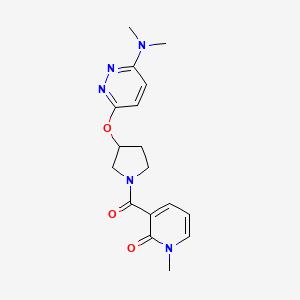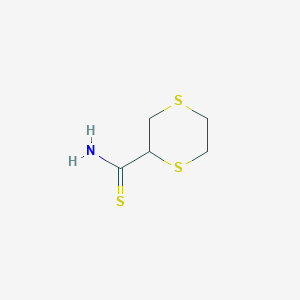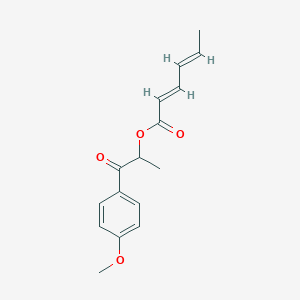
1-(4-methoxyphenyl)-1-oxopropan-2-yl (2E,4E)-hexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-methoxyphenyl)-1-oxopropan-2-yl (2E,4E)-hexa-2,4-dienoate” is a complex organic molecule. It contains a methoxyphenyl group, which is a benzene skeleton substituted with one or more methoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis and investigation of novel CHCA-derived matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids . Another study reported a consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles .Chemical Reactions Analysis
The reactivity of similar compounds has been studied. For instance, a study investigated the reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light .Wissenschaftliche Forschungsanwendungen
Formal Synthesis of Strobilurins
Strobilurins, which are compounds known for their fungicidal properties, have been synthesized using precursors related to the chemical . The synthesis process involves stereospecific reactions and dehydroxylation steps, demonstrating the utility of such compounds in the development of agrochemicals (Grigorieva, Popovsky, Stepanov, & Lubuzh, 2010).
Metabolism Studies
Research into the metabolism of biphenyl compounds by Pseudomonas putida has identified related dienoic acids as metabolites. This highlights the relevance of these compounds in understanding microbial degradation pathways of aromatic compounds, which has implications for environmental bioremediation (Catelani, Colombi, Sorlini, & Treccani, 1973).
Synthesis of Hydroxy-γ-sanshool
The compound has been used in the synthesis of hydroxy-γ-sanshool, showcasing its application in creating bioactive molecules that are part of Sichuan peppers, indicating potential uses in flavoring and food sciences (Gao, Zhou, Chen, Xiao, Li, & Huang, 2021).
Olefin Cross Metathesis
A study on the cross metathesis of renewable cross partners like estragole and methyl sorbate to produce methyl 6-(4-methoxyphenyl)hexa-2,4-dienoate demonstrates the compound's potential in green chemistry and sustainable chemical processes (Ferreira, Silva, Alves, Oliveira, & dos Santos, 2021).
New Methodology for Polyene Compounds
A new methodology utilizing ω-alkoxy-(2E,4E)-dienoates for synthesizing polyene compounds and natural products showcases the compound's role in facilitating the preparation of complex organic molecules, which are important in pharmaceuticals and material science (Ma & Lu, 1990).
Zukünftige Richtungen
The future directions for the study of this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic roles in neuroinflammation and oxidative stress-mediated diseases could be explored .
Eigenschaften
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] (2E,4E)-hexa-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-4-5-6-7-15(17)20-12(2)16(18)13-8-10-14(19-3)11-9-13/h4-12H,1-3H3/b5-4+,7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRYGNXMRARRC-YTXTXJHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole](/img/structure/B2810859.png)
![N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2810860.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)
![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)
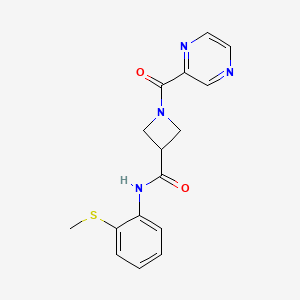

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)
![3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2810869.png)
